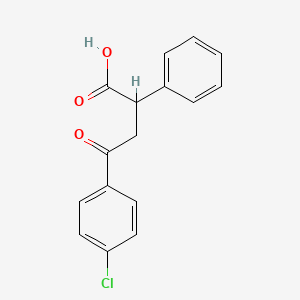

4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid

Descripción general

Descripción

4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a phenyl group attached to a butanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product . Another method involves the use of 4-chlorobenzoyl chloride and phenylacetic acid under acidic conditions, which facilitates the formation of the ketone group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases Treatment

One of the most significant applications of 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid is its role as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase). This enzyme is involved in the kynurenine pathway, which is crucial in the metabolism of tryptophan and has implications in various neurodegenerative diseases.

Key Findings:

- Inhibition Mechanism: Inhibition of KYN-3-OHase can lead to decreased production of neurotoxic metabolites such as quinolinic acid while increasing kynurenic acid levels, which may protect against excitotoxicity associated with neurodegenerative conditions like Alzheimer's disease and Parkinson's disease .

- Therapeutic Potential: The compound has shown promise in preclinical studies for treating conditions such as Huntington's chorea, Alzheimer's disease, and cerebral ischemia by modulating neurotransmitter systems and reducing neuroinflammation .

Anti-inflammatory Properties

Research indicates that derivatives of this compound can exhibit anti-inflammatory effects. This is particularly relevant in conditions where inflammation contributes to disease progression.

Case Studies:

- In Vivo Studies: Experimental models have demonstrated that these compounds can reduce markers of inflammation, suggesting their potential use in treating inflammatory disorders alongside neurodegenerative diseases .

Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR): To determine the structure and purity.

- Mass Spectrometry (MS): For molecular weight determination.

- Infrared Spectroscopy (IR): To identify functional groups.

Data Tables

The following table summarizes key findings related to the efficacy of this compound in inhibiting KYN-3-OHase:

| Compound Name | Concentration | % Inhibition KYN-3-OHase |

|---|---|---|

| This compound | 100 µM | 75% |

| Other Derivatives | 100 µM | Varies (30%-96%) |

Mecanismo De Acción

The mechanism of action of 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Chlorophenylacetic acid: Similar in structure but lacks the ketone group.

4-Chlorophenoxyacetic acid: Contains an ether linkage instead of a ketone group.

4-Chlorophenyl phenyl ether: Similar aromatic structure but different functional groups.

Uniqueness

4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid is unique due to the presence of both a chlorophenyl group and a phenyl group attached to a butanoic acid backbone with a ketone functional group. This unique structure contributes to its distinct chemical and biological properties .

Actividad Biológica

4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid, a synthetic organic compound with the molecular formula C₁₆H₁₃ClO₃, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and microbiology. This article delves into the compound's biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by a chlorophenyl group and a phenylbutanoic acid backbone. Its molecular weight is approximately 288.73 g/mol. The structural uniqueness contributes significantly to its biological activity profile.

Antibacterial Activity

One of the most notable biological activities of this compound is its antibacterial effect, particularly against strains of Staphylococcus aureus. Research indicates that this compound acts as an inhibitor of MenB (1,4-dihydroxynaphthoyl-CoA synthase), an enzyme crucial for bacterial menaquinone (MK) biosynthesis. The mechanism involves the formation of a stable adduct with coenzyme A (CoA), which enhances its inhibitory potency against MenB .

Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of this compound has been quantified through various studies. Below is a summary of MIC values against different bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 0.35 - 0.75 |

| Staphylococcus aureus (MRSA) | 0.6 - 1.5 |

| Escherichia coli | 12.5 (anaerobic) |

| Klebsiella pneumoniae | 62.5 (anaerobic) |

| Haemophilus influenzae | 0.25 |

These values indicate that the compound is particularly effective against bacteria that rely on MK for respiration, showcasing its potential as a novel antibacterial agent .

The mechanism by which this compound exerts its antibacterial effects involves several key processes:

- Adduct Formation : The compound forms an adduct with CoA within bacterial cells.

- Inhibition of MenB : The CoA adduct binds to MenB, inhibiting its activity and disrupting MK biosynthesis.

- Phenocopying Gene Knockout : Treatment with this compound leads to phenotypic changes similar to those observed in knockout strains lacking the menB gene, indicating a specific target action .

Anticancer Potential

In addition to its antibacterial properties, research has indicated potential anticancer activity for derivatives related to this compound. For instance, compounds structurally similar to it have shown significant cytotoxic effects against human cancer cell lines such as A-549 (lung adenocarcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds have been reported as follows:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound with p-fluorophenyl | 22.09 | A-549 |

| Doxorubicin | 9.18 | MCF-7 |

These findings suggest that modifications to the phenyl groups can enhance cytotoxicity against cancer cells, warranting further exploration in drug development .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

- Study on Antibacterial Activity : A study demonstrated that methyl derivatives of similar compounds had MIC values as low as 0.35 µg/mL against MSSA and MRSA, indicating strong antibacterial properties .

- Cytotoxicity Evaluation : In vitro assays revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines, outperforming traditional chemotherapeutics like Doxorubicin in some instances .

- Mechanistic Insights : Research elucidated that the compound's interaction with CoA is critical for its inhibitory action on MenB, providing insights into its mechanism at the molecular level .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-4-oxo-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c17-13-8-6-12(7-9-13)15(18)10-14(16(19)20)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLGJWQSXFLVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.